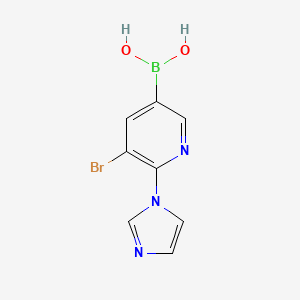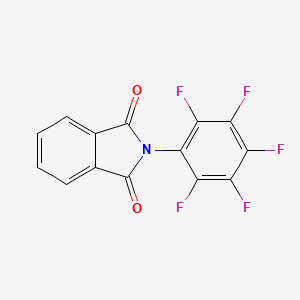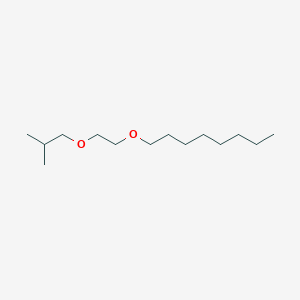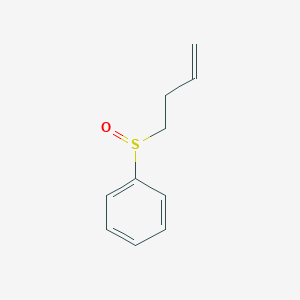
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol This compound is characterized by the presence of two hydroxyphenyl groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,5-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Methanol derivatives
Substitution: Ethers and esters
Applications De Recherche Scientifique
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-Dihydroxyphenyl)phenylmethanone
- (2,5-Dihydroxyphenyl)phenylmethanone
- Bis(2,4-dihydroxyphenyl)methanone
Uniqueness
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both 2,4-dihydroxy and 2,5-dihydroxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for specific interactions and applications in various fields .
Propriétés
Numéro CAS |
61234-44-4 |
|---|---|
Formule moléculaire |
C13H10O5 |
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O5/c14-7-2-4-11(16)10(5-7)13(18)9-3-1-8(15)6-12(9)17/h1-6,14-17H |
Clé InChI |
NSCSXVGMMHBAEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)


![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)

